molecular formula C10H17N3O3S B014460 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL CAS No. 7400-05-7

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

Cat. No. B014460
CAS RN: 7400-05-7
M. Wt: 259.33 g/mol
InChI Key: GKSGXTLNGDMLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (6-Amino-5-DEE-2-MOP) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been extensively studied in the laboratory and has been found to have a variety of biochemical and physiological effects. 6-Amino-5-DEE-2-MOP has been used in a variety of laboratory experiments, ranging from drug discovery to gene therapy.

Scientific Research Applications

Fluorescent Sensor for Detection of Aluminum Ion

A derivative, 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, has been designed and characterized for the selective recognition of aluminum ion (Al3+). This sensor exhibits an "OFF-ON type" mode in the presence of Al3+ ion and demonstrates high sensitivity with a detection limit of 99 nM. It also has applications in bacterial cell imaging and logic gate operations, showcasing green and red fluorescent images with Al3+ ion, and representing INHIBIT logic gate in switching behavior (Yadav & Singh, 2018).

Nickel Ion Detection

Another research found that derivatives of 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL, specifically 5-(2-hydroxybenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol and its analogs, demonstrated selective complexation with Ni(II) ions. These receptors provided a fluorescence quenching "off sensing" system with limits of detection of 33 µM and 48 µM, respectively, for two different chemosensors. They showcased changes in electrochemical reduction and oxidation potentials upon the addition of the nickel metal ion, indicating potential applications in detecting and monitoring nickel ion concentrations in various environments (Gupta, Singhal, & Singh, 2016).

Synthesis and Conversion of Novel Heterocyclic Systems

The synthesis and conversion of novel heterocyclic systems from derivatives of 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL have been explored. By reacting these derivatives with various compounds, researchers have obtained new heterocyclic systems like pyrimido[5,4-e][1,3,4]thiadiazine, which could have potential applications in developing new materials and molecules with unique properties (Safonova et al., 2005).

Anticancer Applications

Research into the applications of 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL derivatives has also extended into anticancer studies. For example, a derivative was encapsulated in Pluronic copolymer micelles to enhance its efficacy against cancer cell proliferation. This encapsulation significantly increased cell death in breast cancer cell lines, highlighting the potential of these compounds in cancer therapeutics (John et al., 2015).

properties

IUPAC Name

6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSGXTLNGDMLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(NC(=S)NC1=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224791
Record name 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

CAS RN

7400-05-7
Record name 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7400-05-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTO-4-PYRIMIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVX56FS6AO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
Reactant of Route 2
Reactant of Route 2
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
Reactant of Route 3
Reactant of Route 3
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
Reactant of Route 4
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
Reactant of Route 5
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
Reactant of Route 6
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.